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1-(Pyrrolidin-3-yl)pentan-1-one
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Overview
Description
1-(Pyrrolidin-3-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones, which are known for their stimulant properties. This compound is structurally related to other well-known cathinones and has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)pentan-1-one typically involves the reaction of a ketone with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent to introduce the pyrrolidine moiety into the ketone structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(II) chloride . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
Mechanism of Action
1-(Pyrrolidin-3-yl)pentan-1-one exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulant drugs . The compound’s interaction with the dopamine transporter is particularly significant, contributing to its potent stimulant properties .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)pentan-1-one is structurally similar to other cathinones such as:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and high potential for abuse.
α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with similar properties but differing in the length of the carbon chain.
α-Pyrrolidinohexanophenone (α-PHP): Exhibits similar stimulant effects but with variations in potency and duration of action.
Biological Activity
1-(Pyrrolidin-3-yl)pentan-1-one, a compound belonging to the class of synthetic cathinones, has garnered attention due to its potential biological activities, particularly in modulating neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its interactions with neurotransmitter receptors, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C9H17N and a molecular weight of approximately 153.22 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its unique chemical properties and biological activities.
Research indicates that this compound interacts with various neurotransmitter systems:
- Dopamine System : The compound is believed to influence dopamine transporter (DAT) activity, leading to increased extracellular dopamine levels. Studies have demonstrated that it can enhance locomotor activity in animal models, similar to other stimulants like methamphetamine .
- Serotonin System : While primarily affecting dopamine pathways, there is evidence suggesting some interaction with serotonin receptors, although this interaction appears less potent compared to its effects on dopamine .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the effects of this compound and related compounds:
- Neurotoxicity Assessment : A study comparing the neurotoxic effects of this compound with methamphetamine found that both substances increased locomotor activity through dopaminergic pathways. The study highlighted the need for further research into the long-term effects of such compounds on the central nervous system .
- Comparative Studies on Analogues : Research involving analogues of this compound, such as pyrovalerone, showed that these compounds can selectively inhibit dopamine and norepinephrine transporters while having minimal effects on serotonin transporters. This selectivity suggests potential therapeutic applications in treating conditions related to dopamine dysregulation .
Potential Applications
Given its biological profile, this compound may have applications in:
- Psychiatric Disorders : Modulating dopaminergic activity could offer therapeutic avenues for conditions like depression or ADHD.
- Cognitive Enhancement : Its stimulant properties may be explored for enhancing cognitive functions, though safety and efficacy need thorough investigation.
Risks and Considerations
Despite its potential benefits, this compound poses significant risks:
- Addiction Potential : Similar compounds have been associated with high abuse potential and adverse health effects, including severe neurotoxicity and dependence .
- Regulatory Status : As a synthetic cathinone, it may fall under controlled substance regulations in various jurisdictions, limiting its availability for research and therapeutic use.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-9(11)8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
VAIZSSKUCBDOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CCNC1 |
Origin of Product |
United States |
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